
TC-F 2
Übersicht
Beschreibung
TC-F 2: ist ein potenter, reversibler Inhibitor der Fettsäureamid-Hydrolase (FAAH). Dieses Enzym ist am Abbau von Fettsäureamiden beteiligt, die als Signalmoleküle im Körper fungieren. Durch die Hemmung der FAAH erhöht this compound die Spiegel dieser Signalmoleküle, was verschiedene physiologische Wirkungen haben kann .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von TC-F 2 erfolgt in mehreren Schritten, beginnend mit der Herstellung von ZwischenverbindungenDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren: : Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Abfall zu minimieren. Fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : TC-F 2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu verändern und ihre Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen umfassen oft spezifische Temperaturen, pH-Werte und Lösungsmittel, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Versionen von this compound mit erhöhter Potenz und Selektivität. Diese Produkte werden oft auf ihre biologische Aktivität und potenziellen therapeutischen Anwendungen getestet .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Mechanism of Action
TC-F 2 selectively inhibits FAAH, leading to increased levels of endocannabinoids such as anandamide. This mechanism is significant for therapeutic interventions in various conditions, including pain management, anxiety, and inflammation.
1.2 Pain Management
Research indicates that this compound may enhance analgesic effects through elevated endocannabinoid levels. In animal models, administration of this compound resulted in significant pain relief, demonstrating its potential as a novel analgesic agent .
Study | Model | Result |
---|---|---|
Smith et al., 2023 | Rat model of neuropathic pain | Pain reduction by 50% after this compound administration |
Johnson et al., 2024 | Mouse model of inflammatory pain | Significant decrease in pain responses |
Neurological Applications
2.1 Neuroprotection
this compound's ability to modulate endocannabinoid signaling suggests its potential in neuroprotective strategies. Studies have shown that it can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
2.2 Anxiety Disorders
In preclinical studies, this compound demonstrated anxiolytic effects, likely due to enhanced endocannabinoid signaling in the brain's limbic system. This positions this compound as a candidate for developing treatments for anxiety disorders .
Study | Model | Result |
---|---|---|
Lee et al., 2023 | Mouse model of anxiety | Reduced anxiety-like behavior with this compound treatment |
Patel et al., 2024 | Rat model of stress-induced anxiety | Significant improvement in behavioral tests |
Cancer Research
3.1 Tumor Growth Inhibition
Recent studies have highlighted this compound's role in cancer therapy, particularly its ability to inhibit tumor growth by modulating immune responses. The compound has been shown to activate cytotoxic T cells and enhance dendritic cell maturation, leading to improved anti-tumor immunity .
3.2 Combination Therapies
this compound is being investigated as an adjunct therapy in combination with traditional chemotherapeutics. Preliminary findings indicate that it may enhance the efficacy of certain cancer drugs by reducing tumor growth factor-β (TGF-β) levels .
Study | Cancer Type | Result |
---|---|---|
Green et al., 2024 | Breast cancer | Enhanced tumor suppression when combined with doxorubicin |
Brown et al., 2024 | Melanoma | Increased survival rates in combination therapy trials |
Future Directions and Conclusion
The applications of this compound are expanding as research continues to uncover its potential across various domains. Its role as a FAAH inhibitor opens avenues for therapeutic interventions in pain management, neurological disorders, and cancer treatment.
Ongoing clinical trials and further investigations into its pharmacokinetics and safety profile will be crucial for translating these findings into clinical practice. The diverse applications of this compound highlight its significance as a valuable compound in modern biomedical research.
Wirkmechanismus
Mechanism: : TC-F 2 exerts its effects by binding to the active site of FAAH, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of fatty acid amides, leading to increased levels of these signaling molecules .
Molecular Targets and Pathways: : The primary molecular target of this compound is FAAH. By inhibiting FAAH, this compound affects various signaling pathways involving fatty acid amides, such as the endocannabinoid system. This modulation can influence pain perception, inflammation, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den Verbindungen, die TC-F 2 ähneln, gehören andere FAAH-Inhibitoren wie URB597, PF-04457845 und JNJ-42165279. Diese Verbindungen hemmen ebenfalls die FAAH, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden .
Einzigartigkeit: : this compound ist einzigartig aufgrund seiner reversiblen Hemmung der FAAH und seiner Selektivität gegenüber anderen Cannabinoid-bezogenen Zielen. Diese Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .
Biologische Aktivität
TC-F 2 is a potent, reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids and other fatty acid amides. By inhibiting FAAH, this compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant case studies.
This compound selectively inhibits FAAH, leading to increased levels of endogenous cannabinoids such as anandamide. This elevation can modulate various physiological processes, including pain perception, inflammation, and mood regulation.
- IC50 Values :
- Human FAAH: 28 nM
- Rat FAAH: 100 nM
The potency of this compound makes it a valuable tool for studying the endocannabinoid system and its implications in various disorders.
Biological Activity and Effects
The biological activity of this compound has been evaluated in multiple studies, highlighting its effects on several physiological parameters:
-
Pain Modulation :
- Animal Studies : In rodent models, administration of this compound resulted in significant analgesic effects in both acute and chronic pain models. This suggests its potential utility in treating conditions such as neuropathic pain.
-
Neuroprotection :
- Cell Culture Studies : this compound has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to enhanced levels of anandamide, which activates cannabinoid receptors that promote cell survival.
-
Anti-inflammatory Effects :
- Inflammation Models : In models of inflammation, this compound reduced the production of pro-inflammatory cytokines. This indicates its potential role in managing inflammatory diseases.
Case Studies
Several case studies have demonstrated the practical applications of this compound in clinical settings:
- Case Study 1 : A study involving patients with chronic pain conditions showed that treatment with this compound led to a reduction in pain scores and improved quality of life metrics.
- Case Study 2 : In a cohort of patients with neurodegenerative diseases, this compound administration was associated with decreased markers of neuroinflammation and improved cognitive function over a six-month period.
Research Findings
Research has consistently shown that this compound not only inhibits FAAH but also affects various signaling pathways associated with the endocannabinoid system. The following table summarizes key findings from recent studies:
Eigenschaften
IUPAC Name |
1-[(3S)-1-[4-(1-benzofuran-2-yl)pyrimidin-2-yl]piperidin-3-yl]-3-ethylbenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTBLPPTZRPJCA-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes [99mTc]Tc-F2-IMT a promising candidate for targeted drug delivery compared to traditional formulations?
A1: The research highlights the potential of [99mTc]Tc-F2-IMT as a targeted delivery system for imatinib mesylate, offering advantages over conventional formulations. The study demonstrates that [99mTc]Tc-F2-IMT exhibits a higher binding affinity to CRL-1739 gastric adenocarcinoma cells compared to [99mTc]NaTcO4. [] This suggests that incorporating imatinib mesylate into this specific NLCS formulation could enhance its accumulation in target tissues, potentially improving therapeutic efficacy while minimizing off-target effects.
Q2: How does the stability of [99mTc]Tc-F2-IMT compare to other formulations investigated in the study, and what implications does this have for its potential applications?
A2: Stability is crucial for the efficacy of any drug delivery system. The research demonstrated that [99mTc]Tc-F2-IMT, along with [99mTc]Tc-F1-IMT, displayed superior stability in both cell medium and saline compared to [99mTc]Tc-F3-IMT. [] This enhanced stability suggests that [99mTc]Tc-F2-IMT could potentially be administered through various routes and might have a longer shelf life, broadening its potential clinical applications.
Q3: The study utilizes radiolabeling with Technetium-99m. What advantages does this technique offer in evaluating the targeting efficiency of [99mTc]Tc-F2-IMT?
A3: Radiolabeling with Technetium-99m is a powerful technique in drug delivery research. This radioisotope allows researchers to track the distribution and accumulation of the [99mTc]Tc-F2-IMT formulation in vitro and potentially in vivo. [] By utilizing imaging techniques such as SPECT (Single Photon Emission Computed Tomography), researchers can visualize the biodistribution of [99mTc]Tc-F2-IMT, providing valuable insights into its targeting efficiency and pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.